molecular formula C15H16O2 B6319598 (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol CAS No. 119776-17-9

(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol

Cat. No.: B6319598
CAS No.: 119776-17-9
M. Wt: 228.29 g/mol
InChI Key: NWTDSFYWJCAKFF-LBPRGKRZSA-N
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Description

(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C15H16O2 This compound features a benzyloxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol typically involves several steps:

    Benzyl Protection: The phenol group is first protected by benzylation to form 4-(benzyloxy)phenol.

    Grignard Reaction: The protected phenol undergoes a Grignard reaction with an appropriate Grignard reagent to introduce the ethan-1-ol moiety.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to isolate the (1S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-(benzyloxy)benzaldehyde or 4-(benzyloxy)acetophenone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.

Biology

In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may serve as a model compound for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicine, this compound has potential applications as a precursor in the synthesis of pharmaceutical agents. Its structure can be modified to develop new drugs with specific therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzyloxyphenyl)ethanol: Similar structure but lacks the chiral center.

    4-(Benzyloxy)benzaldehyde: An oxidation product of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol.

    4-(Benzyloxy)acetophenone: Another oxidation product with a ketone functional group.

Uniqueness

The uniqueness of this compound lies in its chiral nature and the presence of both benzyloxy and ethan-1-ol moieties. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(1S)-1-(4-phenylmethoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTDSFYWJCAKFF-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249314
Record name (αS)-α-Methyl-4-(phenylmethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119776-17-9
Record name (αS)-α-Methyl-4-(phenylmethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119776-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Methyl-4-(phenylmethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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